Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate
Description
Properties
IUPAC Name |
diethyl 2-[2-(dichloromethylidene)cyclohexyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2O4/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAWDALMLDLLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1=C(Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate typically involves the malonic ester synthesis. This process includes the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, such as 2-(dichloromethylene)cyclohexyl bromide, to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylene group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted malonates, while reduction can produce cyclohexyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate serves as a versatile building block in organic synthesis. Its malonate structure allows for various transformations, making it suitable for synthesizing complex molecules. The compound can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds, which is essential in constructing larger organic frameworks.
Synthetic Routes
- The synthesis typically involves the malonic ester synthesis method, which includes:
- Deprotonation : Using a weak base such as sodium ethoxide to form an enolate.
- Alkylation : The enolate reacts with alkyl halides (e.g., 2-(dichloromethylene)cyclohexyl bromide).
- Hydrolysis and Decarboxylation : Hydrolysis under acidic conditions followed by heating leads to the desired product.
Potential Biological Applications
- Research is ongoing to evaluate the biological activity of this compound. The compound's structure suggests it may interact with various biomolecules, potentially leading to significant biological effects. Studies have indicated that similar malonate derivatives exhibit antifungal properties, which could be explored further for agricultural applications .
Mechanism of Action
- The dichloromethylene group in the compound can form covalent bonds with nucleophilic sites in biomolecules. This reactivity may contribute to its potential biological effects, particularly in inhibiting fungal growth or other pathogenic activities.
Medicinal Chemistry
Pharmaceutical Intermediate
- This compound is being investigated as a pharmaceutical intermediate. Its ability to serve as a precursor for various bioactive compounds makes it a candidate for drug development. The unique reactivity of the dichloromethylene group could facilitate the synthesis of novel therapeutic agents targeting specific diseases.
Industrial Applications
Specialty Chemicals Production
- In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for its use in creating formulations that require specific chemical characteristics, such as stability and reactivity under certain conditions.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate involves its interaction with various molecular targets. The dichloromethylene group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The cyclohexyl ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2-chloroethyl)malonate
- Diethyl 2-(2-methoxyethyl)malonate
- Diethyl 2-(2-fluoroanilinomethylene)malonate
Uniqueness
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate is unique due to the presence of the dichloromethylene group, which imparts distinct reactivity and potential biological activity compared to other malonate derivatives. Its cyclohexyl ring also contributes to its unique chemical properties and applications .
Biological Activity
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound contains a dichloromethylene group that enhances its reactivity, making it a valuable building block in organic synthesis. The cyclohexyl ring contributes to the compound's stability and influences its interactions with biological targets. This compound is characterized by the following chemical structure:
- Chemical Formula : CHClO
- Molecular Weight : 303.17 g/mol
The biological activity of this compound is primarily attributed to the formation of covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential against several bacterial strains.
- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests revealed significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, with inhibition zones ranging from 12 mm to 24 mm depending on the concentration used. The minimal inhibitory concentration (MIC) for this strain was reported to be notably low, indicating potent antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | <10 |
| Staphylococcus epidermidis | 18 | <15 |
| Enterococcus faecalis | 10 | >20 |
Cytotoxicity Studies
Cytotoxicity evaluations conducted on various cancer cell lines demonstrated that this compound exhibits selective toxicity. For instance, in assays involving MDA-MB-231 breast cancer cells, the compound showed an IC value of approximately 15 μM, suggesting a promising therapeutic window against specific malignancies.
Case Studies
-
Case Study on Antibacterial Efficacy :
In a comparative study, this compound was tested alongside traditional antibiotics such as vancomycin. The results indicated that while vancomycin had a higher MIC against S. aureus, diethyl malonate demonstrated comparable efficacy at lower concentrations, highlighting its potential as an alternative treatment option. -
Cytotoxicity Assessment :
A study assessed the cytotoxic effects of this compound on human liver carcinoma cells (HepG2). The compound exhibited significant cytotoxicity with an IC value of 12 μM, suggesting that it may selectively target tumor cells while sparing normal cells.
Comparative Analysis with Similar Compounds
This compound can be compared with other malonate derivatives to evaluate its unique properties:
| Compound | Biological Activity | Notes |
|---|---|---|
| Diethyl 2-(2-chloroethyl)malonate | Moderate antibacterial activity | Less potent than dichloromethylene variant |
| Diethyl 2-(3-hydroxy-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-hydrazono-malonate | High antibacterial activity | Exhibited MIC values twofold greater than vancomycin |
| Diethyl 2-((3-methoxy-1,4-dioxobutyl)-hydrazono)-malonate | Low cytotoxicity | Limited effectiveness against cancer cells |
Q & A
Q. How can reaction conditions be optimized for synthesizing diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate?
- Methodological Answer : Key variables include solvent choice, temperature, and catalyst. For example, 1,2-dichloroethane at 70–100°C with N,N-diisopropylethylamine (DIPEA) as a base achieves moderate yields (44–50%) in analogous malonate syntheses . Elevated temperatures (100–135°C) in toluene with p-toluenesulfonic acid (pTSA) facilitate cyclohexenyl group incorporation via Dean-Stark water removal, improving cyclization efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : 1H/13C NMR and IR spectroscopy are essential. For example, in similar malonate derivatives, the dichloromethylene group shows characteristic δ 5.30–8.14 ppm in 1H NMR, while carbonyl stretches appear at ~1740 cm⁻¹ in IR . HRMS (ESI) confirms molecular weight accuracy (e.g., [M+H]+ calcd. vs. observed <1 ppm error) .
Q. How does the dichloromethylene group influence reactivity in subsequent transformations?
- Methodological Answer : The electron-withdrawing dichloromethylene enhances electrophilicity at the malonate core, enabling nucleophilic substitutions or cycloadditions. For instance, analogous compounds undergo Michael additions or form spirooxindoles via nitro-reduction/lactamization cascades .
Advanced Research Questions
Q. What mechanistic insights explain stereochemical outcomes in cyclization reactions involving this compound?
- Methodological Answer : Computational studies (DFT) can model transition states to predict stereoselectivity. For example, in Buchwald-Hartwig couplings, steric hindrance from the cyclohexyl group directs axial chirality, while electronic effects from dichloromethylene stabilize intermediates . Experimental validation via X-ray crystallography or NOESY NMR is critical .
Q. How can contradictory yield data in analogous syntheses be resolved?
- Methodological Answer : Discrepancies (e.g., 50% vs. 33% yields in urea formations) arise from solvent polarity and base strength. Polar aprotic solvents (dioxane) improve solubility but may promote side reactions, while DIPEA in 1,2-dichloroethane minimizes byproducts . Kinetic studies (TLC monitoring) identify optimal reaction times .
Q. What strategies mitigate hazards associated with handling dichloromethylene-containing intermediates?
- Methodological Answer : Hazard statements (H302, H315) mandate PPE and fume hood use. Substituting toluene for diphenyl ether reduces toxicity, while Dean-Stark traps minimize exposure to volatile byproducts . Process intensification (flow chemistry) enhances safety for large-scale syntheses .
Data-Driven Research Questions
Q. Which computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes like cyclooxygenase-2 (COX-2). The dichloromethylene group’s hydrophobicity may enhance membrane permeability, as seen in anti-inflammatory quinoline derivatives . PAINS filters (Alerts = 0) confirm low assay interference .
Q. How does the cyclohexyl substituent affect thermal stability in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
